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molecular formula C8H7NO4 B1583419 6-Methyl-2,3-pyridinedicarboxylic acid CAS No. 53636-70-7

6-Methyl-2,3-pyridinedicarboxylic acid

Cat. No. B1583419
M. Wt: 181.15 g/mol
InChI Key: PHQBKLKZIXCRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133908B2

Procedure details

In a 100 ml round-bottomed flask 6-methyl-2,3-pyridinedicarboxylic acid (10 g, 55.2 mmol) and acetic anhydride (26 ml, 276 mmol) were added and heated at 100° C. under nitrogen for 5 hours. After this time the volatiles were removed under vacuum to give the title compound D32 (8.2 g) as a slightly brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.41 (d, 1 H), 7.82 (d, 1 H), 2.73 (s, 3 H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[C:5]([C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.C(OC(=O)C)(=O)C>>[CH3:1][C:2]1[N:7]=[C:6]2[C:8](=[O:10])[O:13][C:11](=[O:12])[C:5]2=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C(C(=N1)C(=O)O)C(=O)O
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time the volatiles were removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C(=N1)C(OC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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